molecular formula C31H33N3O4S2 B2894573 ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 532970-46-0

ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2894573
M. Wt: 575.74
InChI Key: DPEUHJIIWXXBFA-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are typically synthesized through condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

The nature of the sulfur reagent makes an essential impact on reaction selectivity . For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) undergo a cyclization reaction and produce 2,3,5-trisubstituted thiophenes .

Scientific Research Applications

Synthesis and Anticancer Activity

The compound Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related structure, serves as a precursor for synthesizing novel heterocycles with significant anticancer activity. The formation of pyrimidine and thiazole derivatives through condensation reactions and their potent activity against colon HCT-116 human cancer cell lines highlight the compound's potential in cancer research (Abdel-Motaal, Asem, & Alanzy, 2020).

Antimicrobial and Antioxidant Properties

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and derivatives exhibit excellent antibacterial and antifungal properties, alongside remarkable antioxidant potential. These findings are crucial for developing new antimicrobial and antioxidant agents, indicating the broader applicability of such compounds in pharmaceutical research (Raghavendra et al., 2016).

Antibacterial and Antifungal Activity

The synthesis of novel cycloalkylthiophene-Schiff bases and their metal complexes has demonstrated significant antibacterial and antifungal activities against a variety of pathogenic strains. This research opens new avenues for the development of effective antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Anti-rheumatic Potential

Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes exhibit significant antioxidant, analgesic, and anti-rheumatic effects. These findings highlight the potential therapeutic applications of such compounds in treating rheumatic diseases (Sherif & Hosny, 2014).

Future Directions

Thiophene derivatives continue to be an area of interest for researchers due to their wide range of biological activities. Future research will likely continue to explore the synthesis of new thiophene derivatives and their potential applications in medicine and other fields .

properties

IUPAC Name

ethyl 2-[2-[1-[2-[(2-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O4S2/c1-4-38-31(37)27-23-13-9-15-25(23)40-30(27)33-28(35)20(3)39-26-18-34(24-14-8-7-12-22(24)26)17-16-32-29(36)21-11-6-5-10-19(21)2/h5-8,10-12,14,18,20H,4,9,13,15-17H2,1-3H3,(H,32,36)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEUHJIIWXXBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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